molecular formula C23H27NO2 B1617608 Pituxate CAS No. 39123-11-0

Pituxate

Cat. No.: B1617608
CAS No.: 39123-11-0
M. Wt: 349.5 g/mol
InChI Key: RBGWIGCQQIJVGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pituxate involves the esterification of cyclopropanecarboxylic acid with 2-(1-piperidinyl)ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but with optimized parameters for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The ester functional group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohol.

    Substitution: N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bronchodilator and antitussive agent.

    Medicine: Studied for its therapeutic effects in respiratory conditions.

    Industry: Potential use in the formulation of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

Pituxate exerts its effects primarily through its interaction with specific receptors in the respiratory system. It acts as a bronchodilator by relaxing the smooth muscles in the airways, thereby reducing bronchospasm. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to modulate the activity of certain neurotransmitters and receptors involved in respiratory function .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid derivatives: These compounds share a similar core structure with Pituxate and exhibit comparable chemical properties.

    Piperidine-based esters: Compounds with a piperidine ring and ester functional group, such as piperidinecarboxylic acid esters.

Uniqueness of this compound: this compound stands out due to its specific combination of a cyclopropane ring and a piperidine ring, which imparts unique chemical and pharmacological properties. Its dual action as an antitussive and bronchodilator makes it a promising candidate for further research and development.

Properties

CAS No.

39123-11-0

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2,2-diphenylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H27NO2/c25-22(26-17-16-24-14-8-3-9-15-24)21-18-23(21,19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2

InChI Key

RBGWIGCQQIJVGI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4

39123-11-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 ml. of isopropanol and 0.21 mol of powdered sodium hydroxide are added to a mixture of 0.1 mol of 2,2-diphenyl-cyclopropane-carboxylic acid and 0.11 mol of piperidino-β-chloroethane hydrochloride. The mixture is heated under reflux for 8 hours, 300 ml. of water are added and the mixture extracted with diethyl ether. The ether phase is washed with water, dried over sodium sulphate, and the ether removed in vacuo to yield the base.
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